molecular formula C6H9F3O2 B1353998 4,4,4-Trifluoro-2,2-dimethylbutanoic acid CAS No. 939399-07-2

4,4,4-Trifluoro-2,2-dimethylbutanoic acid

Cat. No.: B1353998
CAS No.: 939399-07-2
M. Wt: 170.13 g/mol
InChI Key: GCPLLNZGWOPZLF-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-2,2-dimethylbutanoic acid is an organic compound with the molecular formula C6H9F3O2 It is characterized by the presence of three fluorine atoms attached to the terminal carbon of the butanoic acid chain, along with two methyl groups on the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-2,2-dimethylbutanoic acid typically involves the introduction of trifluoromethyl groups into the butanoic acid structure. One common method is the reaction of 2,2-dimethylbutanoic acid with a trifluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluoro-2,2-dimethylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of trifluoromethyl ketones or esters.

    Reduction: Formation of trifluoromethyl alcohols or aldehydes.

    Substitution: Formation of trifluoromethyl-substituted amines or thiols.

Scientific Research Applications

4,4,4-Trifluoro-2,2-dimethylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential use in the development of pharmaceuticals due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-2,2-dimethylbutanoic acid involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the context of its use.

Comparison with Similar Compounds

  • 4,4,4-Trifluoro-2-butanone
  • 4,4,4-Trifluoro-3-methyl-2-butenoic acid
  • 2,2-Dimethyl-4,4,4-trifluorobutyric acid

Uniqueness: 4,4,4-Trifluoro-2,2-dimethylbutanoic acid is unique due to its specific arrangement of trifluoromethyl and methyl groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity.

Properties

IUPAC Name

4,4,4-trifluoro-2,2-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O2/c1-5(2,4(10)11)3-6(7,8)9/h3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPLLNZGWOPZLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80434829
Record name 4,4,4-trifluoro-2,2-dimethylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939399-07-2
Record name 4,4,4-trifluoro-2,2-dimethylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Dimethyl-4,4,4-trifluorobutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of ethyl 4,4,4-trifluoro-2,2-dimethylbutanoate (426 mg, 2.15 mmol) in MeOH (15 mL) was added a solution of LiOH in H2O (2 N, 5.35 mL, 10.75 mmol). The reaction mixture was stirred at room temperature overnight. The reaction was concentrated and the resulting mixture was diluted with DCM and washed with 3 N HCl. The aqueous layer was extracted twice with DCM. The combined organic layers were dried over MgSO4, filtered and concentrated to yield 4,4,4-trifluoro-2,2-dimethylbutanoic acid as a colorless oil (370 mg, 100% yield). 1H NMR (400 MHz, CDCl3) ppm 1.35 (s, 6H), 2.48 (ABqt, J=12 Hz, 2H).
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426 mg
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5.35 mL
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15 mL
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Synthesis routes and methods II

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